

# Spectroscopic Profile of 4-Phenoxyphthalonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Phenoxyphthalonitrile

Cat. No.: B133320

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Phenoxyphthalonitrile**, a key intermediate in the synthesis of various functional materials, including phthalocyanines. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for these analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **4-Phenoxyphthalonitrile**. The following tables summarize the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectral data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **4-Phenoxyphthalonitrile**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.80 - 7.70	m	3H	Aromatic Protons
7.55 - 7.45	m	2H	Aromatic Protons
7.35 - 7.25	m	3H	Aromatic Protons

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **4-Phenoxyphthalonitrile**

Chemical Shift ( $\delta$ ) ppm	Assignment
161.8	C-O (phenoxy)
154.5	C-O (phthalonitrile)
135.5	Aromatic CH
130.6	Aromatic CH
127.3	Aromatic CH
121.8	Aromatic CH
120.5	Aromatic C-CN
117.2	Aromatic C-CN
115.5	CN
108.0	Aromatic C

## Experimental Protocol: NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. The sample is prepared by dissolving approximately 10-20 mg of **4-Phenoxyphthalonitrile** in 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) is used as an internal standard ( $\delta = 0.00$  ppm). For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is obtained.

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **4-Phenoxyphthalonitrile** by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data of **4-Phenoxyphthalonitrile**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3070	Aromatic C-H stretch
2230	C≡N (nitrile) stretch
1585	C=C (aromatic) stretch
1485	C=C (aromatic) stretch
1240	C-O-C (ether) asymmetric stretch
880	Aromatic C-H out-of-plane bend

## Experimental Protocol: IR Spectroscopy

The FT-IR spectrum is recorded using a PerkinElmer Spectrum One FT-IR spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-650 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **4-Phenoxyphthalonitrile** molecule.

Table 4: UV-Vis Spectroscopic Data of **4-Phenoxyphthalonitrile**

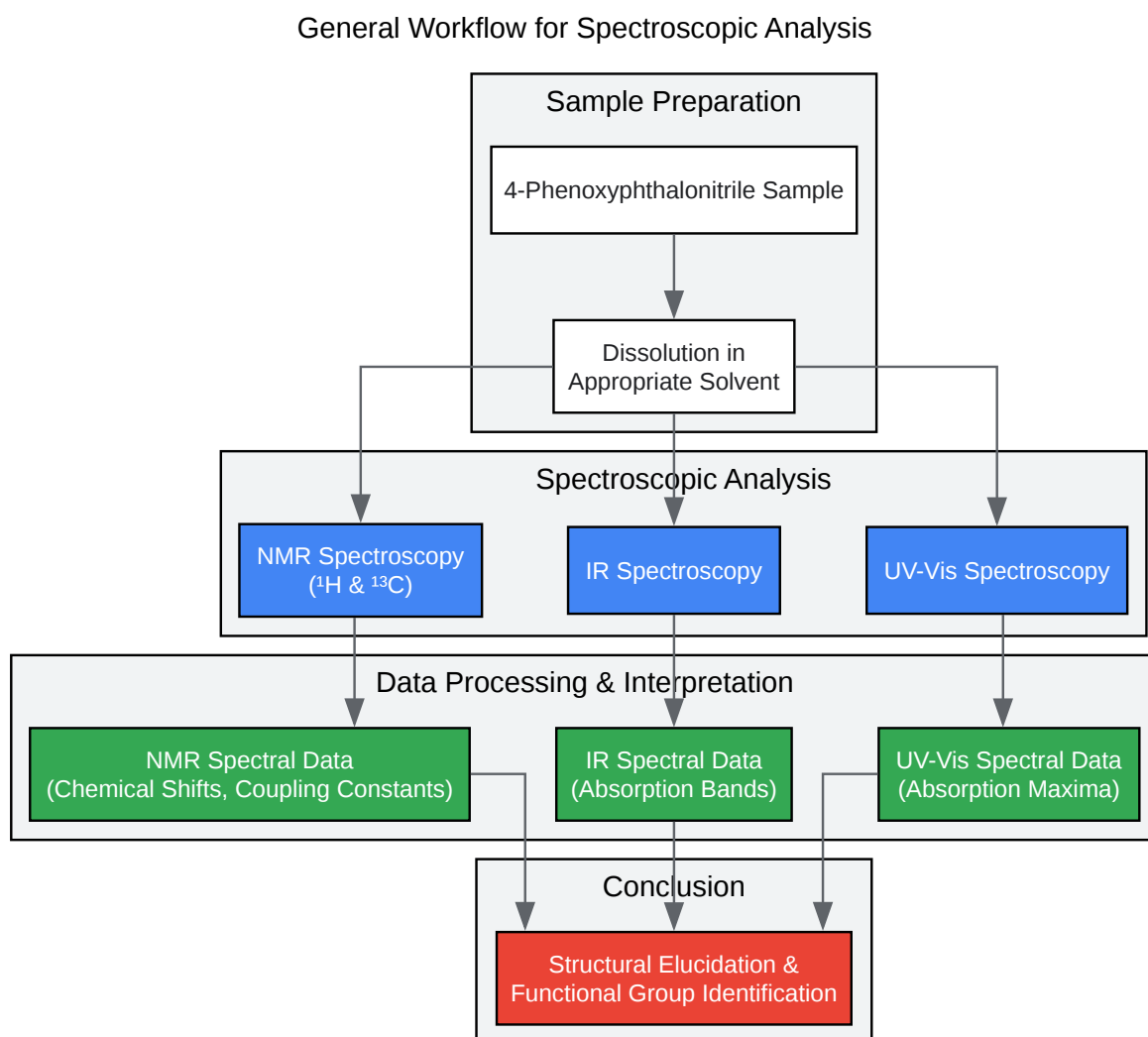
Solvent	λ <sub>max</sub> (nm)
Ethanol	290, 305

## Experimental Protocol: UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded on a Shimadzu UV-2600 spectrophotometer. A dilute solution of **4-Phenoxyphthalonitrile** is prepared in a spectroscopic grade solvent, such as ethanol. The spectrum is recorded in a 1 cm quartz cuvette over a wavelength range of 200-400 nm.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Phenoxyphthalonitrile**.



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Caption: General workflow for spectroscopic analysis.

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